molecular formula C24H28N2O6S B2738022 ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate CAS No. 500149-80-4

ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2738022
CAS No.: 500149-80-4
M. Wt: 472.56
InChI Key: BDEKTVLIDUXBRM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzamido group and further substituted with an N-butyl-N-ethylsulfamoyl group. The ethyl ester functionality adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, which undergo a series of functional group transformations. Key steps may involve:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Amidation: Formation of the benzamido group through reactions with carboxylic acids or their derivatives.

    Sulfonation: Introduction of the N-butyl-N-ethylsulfamoyl group via sulfonation reactions.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate
  • Ethyl 3-(4-(N-butyl-N-propylsulfamoyl)benzamido)benzofuran-2-carboxylate
  • Ethyl 3-(4-(N-butyl-N-isopropylsulfamoyl)benzamido)benzofuran-2-carboxylate

Uniqueness

Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-butyl-N-ethylsulfamoyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-4-7-16-26(5-2)33(29,30)18-14-12-17(13-15-18)23(27)25-21-19-10-8-9-11-20(19)32-22(21)24(28)31-6-3/h8-15H,4-7,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEKTVLIDUXBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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